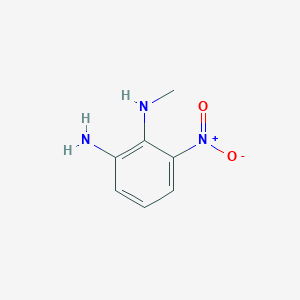

1-N-methyl-6-nitrobenzene-1,2-diamine

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of nitrobenzene derivatives can involve the substitution reactions under specific conditions. For instance, the reaction of 2,3,5,6-tetrachloronitrobenzene with diamines under high pressure can produce cyclization products and substituted products depending on the diamine used (Ibata, Zou, & Demura, 1995). These reactions can vary significantly based on the reactants and conditions employed.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives can be elucidated using techniques like X-ray crystallography. Studies have shown various molecular conformations and hydrogen bonding patterns, as seen in different nitrobenzene diamine derivatives (Payne et al., 2010). These structural analyses are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions and Properties

Chemical reactions involving nitrobenzene derivatives can include substitutions and cyclizations, significantly influenced by the structure and substituents of the reactants (Ibata, Zou, & Demura, 1995). These reactions can lead to a wide range of products with varying properties.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

The synthesis and chemical reactions of compounds similar to 1-N-methyl-6-nitrobenzene-1,2-diamine have been studied in various contexts, showing a range of chemical behaviors and applications. For example, the SNAr (nucleophilic aromatic substitution) reaction of 2,3,5,6-tetrachloronitrobenzene with diamines under high pressure indicates that different diamines, including N,N'-dimethylethylenediamine and N,N'-dimethyl-1,3-propanediamine, lead to cyclization products through successive substitutions. This demonstrates the reactivity of similar nitrobenzene derivatives under specific conditions, highlighting potential pathways for synthesizing related compounds (Ibata, Zou, & Demura, 1995).

Spectroscopic Analysis

Spectroscopic studies, such as NMR, provide detailed insights into the structure and electronic properties of nitrobenzene derivatives. A comprehensive theoretical and experimental NMR study on a series of five nitrobenzene-1,2-diamines offers valuable data on their chemical shifts and coupling constants, essential for understanding their electronic structures and reactivity. Such studies facilitate the quantification of substituent effects on the chemical shifts of the amino groups, critical for designing compounds with desired properties (Bella et al., 2013).

Electronic and Photophysical Properties

Research on nitrobenzene derivatives also extends to their electronic and photophysical properties. Investigations into the dissociative electron attachment and anion states of nitrobenzene derivatives reveal insights into their electron attachment energies and the formation of negative ions. Such studies are crucial for understanding the electronic behavior of these compounds, which can be applied in materials science and electronics (Asfandiarov et al., 2007).

Materials Science Applications

In materials science, nitrobenzene derivatives are explored for their utility in creating luminescent materials and sensors. For instance, a zinc-based metal–organic framework incorporating nitrobenzene units exhibits luminescence properties that enable it to act as a sensitive multi-responsive sensor for detecting various ions and compounds. Such materials have potential applications in environmental monitoring and the development of optical sensors (Xu et al., 2020).

Corrosion Inhibition

The use of nitrobenzene derivatives as corrosion inhibitors represents another practical application. Studies have shown that certain nitrobenzene-based compounds effectively inhibit corrosion in metals, offering a cost-effective and efficient solution for protecting industrial equipment and infrastructure. This research is vital for developing new corrosion inhibitors that can provide long-lasting protection for metals in harsh environments (Singh & Quraishi, 2016).

Propriétés

IUPAC Name |

2-N-methyl-3-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWMVJVLTXLNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482368 | |

| Record name | N~2~-Methyl-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-methyl-6-nitrobenzene-1,2-diamine | |

CAS RN |

13183-00-1 | |

| Record name | N~2~-Methyl-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

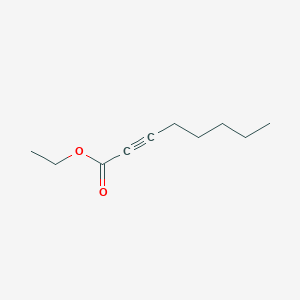

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)